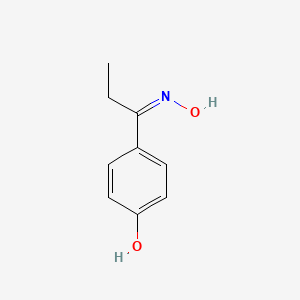

4-((Hydroxyimino)propyl)phenol

説明

Molecular Structure Analysis

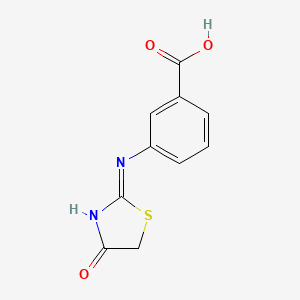

The molecule contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

Phenols, including 4-((Hydroxyimino)propyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . These activities are profoundly related to chemical groups grafted onto the phenolic core .科学的研究の応用

Antimicrobial Activity Against Biofilm-Forming Bacteria

4-((Hydroxyimino)propyl)phenol: and its derivatives have been studied for their antimicrobial properties, particularly against biofilm-forming bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa . These bacteria are known for their resistance to conventional treatments due to their biofilm mode of growth. The derivatives of this compound have shown varying degrees of potency, with some increasing the effectiveness against planktonic cells but decreasing against biofilms. This highlights the importance of targeting biofilm-specific pathways in antimicrobial research.

Antioxidant Properties in Synthetic Polymers

Phenolic compounds, including 4-((Hydroxyimino)propyl)phenol , have been incorporated into synthetic polymers to enhance their antioxidant activity . These polymers show promise in biological applications due to their potent antioxidant properties and increased stability in aqueous systems. The enzymatic polymerization of these phenolic compounds using oxidoreductase enzymes like peroxidases and laccases is an environmentally friendly approach that has gained attention.

Development of New Antimicrobial Agents

The structure-activity relationships of phenolic compounds and their derivatives, including 4-((Hydroxyimino)propyl)phenol , are crucial in the development of new antimicrobial agents . These agents are needed to address the challenges posed by biofilm-forming bacteria in various settings, including medical devices and hospital environments.

Enhancing Stability of Antioxidants in Biological Systems

The polymeric forms of phenolic compounds, such as 4-((Hydroxyimino)propyl)phenol , are being explored for their enhanced stability and potent antioxidant properties in biological systems . This stability is particularly important for effective functioning in vivo, where many antioxidants are limited by poor activity.

Enzymatic Synthesis of Polymers for Antioxidant Applications

Enzymatic synthesis methods, particularly those using oxidoreductases, are being employed to create polymers of phenolic compounds for antioxidant applications . This method is considered safer and more environmentally friendly compared to traditional chemical synthesis.

Research on Molecular Weight and Structure

The molecular weight and structure of 4-((Hydroxyimino)propyl)phenol are fundamental in understanding its physical and chemical properties, which is essential for its application in various scientific fields .

特性

IUPAC Name |

4-[(Z)-C-ethyl-N-hydroxycarbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(10-12)7-3-5-8(11)6-4-7/h3-6,11-12H,2H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYVORCYLUSKQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O)/C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Hydroxyimino)propyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1417414.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)

![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)